Ethyl 5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylate is a heterocyclic compound that features an isoxazole ring substituted with a bromo and fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method is the reaction of 3-bromo-4-fluorobenzonitrile with ethyl propiolate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The isoxazole ring can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 5-(3-Amino-4-fluorophenyl)isoxazole-3-carboxylate.
Reduction: Formation of 5-(3-Bromo-4-fluorophenyl)isoxazole-3-methanol.
Oxidation: Formation of 5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylic acid.
Scientific Research Applications
Ethyl 5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Ethyl 5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(3-Bromo-4-chlorophenyl)isoxazole-3-carboxylate
- Ethyl 5-(3-Bromo-4-methylphenyl)isoxazole-3-carboxylate
- Ethyl 5-(3-Bromo-4-nitrophenyl)isoxazole-3-carboxylate
Uniqueness
Ethyl 5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination can influence its electronic properties and reactivity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H9BrFNO3 |
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Molecular Weight |
314.11 g/mol |
IUPAC Name |
ethyl 5-(3-bromo-4-fluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H9BrFNO3/c1-2-17-12(16)10-6-11(18-15-10)7-3-4-9(14)8(13)5-7/h3-6H,2H2,1H3 |
InChI Key |
OWZDUCFUWZVPSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
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